molecular formula C28H21NO4 B341360 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate

2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate

Cat. No.: B341360
M. Wt: 435.5 g/mol
InChI Key: WAPHTPIIQVGIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a carbamate group, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate typically involves multiple steps. One common method includes the reaction of 2-oxo-2-phenylethyl chloride with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate or benzoate groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or benzoates.

Scientific Research Applications

2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a photoremovable protecting group.

    Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its photoremovable protecting group properties allow it to release active molecules upon exposure to light, making it useful in controlled release applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl diisopropylcarbamate
  • 2-Oxo-1,2-diphenylethyl diisopropylcarbamate
  • 2-Oxo-2-phenylethyl formate

Uniqueness

2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

IUPAC Name

phenacyl 2-(diphenylcarbamoyl)benzoate

InChI

InChI=1S/C28H21NO4/c30-26(21-12-4-1-5-13-21)20-33-28(32)25-19-11-10-18-24(25)27(31)29(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H,20H2

InChI Key

WAPHTPIIQVGIHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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